A Comprehensive Technical Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides an in-depth analysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, a pivotal heterocyclic building block in modern chemical synthesis. The strategic incorporation of a trifluoromethyl group (-CF3) and two chlorine atoms onto the pyridine scaffold imparts unique electronic properties and versatile reactivity, making it an intermediate of significant interest for researchers in pharmaceutical and agrochemical development. This document details the compound's physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its key applications, particularly as a precursor to high-value molecules. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their synthetic programs.
Introduction: The Strategic Value of Trifluoromethylpyridines
In the landscape of medicinal and agricultural chemistry, the introduction of fluorine-containing moieties is a well-established strategy for optimizing the biological and physical properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability.[1][2] When incorporated into a pyridine ring—a common scaffold in bioactive compounds—the -CF3 group significantly alters the electron density of the aromatic system, influencing its reactivity and interaction with biological targets.[3]
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (CAS No. 1130344-76-1) emerges as a highly functionalized and valuable intermediate.[4] It provides chemists with:
-
A trifluoromethyl group at the 4-position for property modulation.
-
Two chlorine atoms at the 2- and 6-positions, which serve as versatile reactive handles for nucleophilic substitution reactions.
-
An ester group at the 3-position, which can be readily hydrolyzed or converted into other functional groups like amides.
This combination of features makes it a cornerstone for the synthesis of more complex molecular architectures, enabling the efficient development of novel therapeutic agents and crop protection products.[1][5]
Physicochemical and Structural Properties
The structural attributes of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate dictate its chemical behavior and potential applications. The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group make the pyridine ring highly electron-deficient, which activates the chlorine atoms for nucleophilic aromatic substitution.
| Property | Data | Reference |
| CAS Number | 1130344-76-1 | [4] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [4] |
| Molecular Weight | 274.03 g/mol | (Calculated) |
| IUPAC Name | methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | (Standard) |
| Appearance | Data not publicly available; typically a solid or oil | - |
| Boiling Point | Data not publicly available | - |
| Melting Point | Data not publicly available | - |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | (Inferred) |
| Spectral Data (NMR, MS) | Data is available from commercial suppliers for identity confirmation. | [4] |
Synthesis and Manufacturing Insights
The synthesis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is logically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This precursor itself is synthesized through a multi-step process starting from simpler building blocks.
Conceptual Synthetic Pathway
The overall strategy involves constructing the substituted nicotinic acid core followed by a final esterification step. This approach ensures high fidelity in the placement of the functional groups.
Caption: High-level strategy for the synthesis of the target compound.
Detailed Experimental Protocol: Esterification
The conversion of the carboxylic acid to the methyl ester is a critical final step. While classic Fischer esterification using sulfuric acid and methanol is feasible, a more controlled and often higher-yielding method involves the formation of an acyl chloride intermediate followed by reaction with methanol. This avoids harsh acidic conditions that could potentially lead to side reactions.
Protocol: Synthesis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate from its Acid
Materials:
-
2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq)[6][7]
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Methanol (MeOH) (≥ 10 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then gently reflux (approx. 40 °C) for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides.[8] DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile. Refluxing ensures the reaction goes to completion.
-
-
Ester Formation:
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous methanol (10 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the methanol/triethylamine solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC or LC-MS).
-
Causality: The acyl chloride is highly electrophilic and reacts readily with methanol.[8] Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate.
-
Key Chemical Reactions and Applications
The primary value of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate lies in its role as a versatile synthetic intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.
Application Workflow: Precursor to Key Agrochemical Intermediates
A prominent application is its use in the synthesis of 4-(Trifluoromethyl)nicotinic acid, a key intermediate for the insecticide Flonicamid.[9] This transformation highlights the utility of the chloro- and ester- groups as temporary functionalities that can be removed under specific conditions.
Caption: Synthetic utility of the title compound as a precursor.
Detailed Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol demonstrates the reductive dehalogenation of the title compound, followed by hydrolysis, showcasing its application as a masked version of a simpler nicotinic acid.
Materials:
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%)
-
Sodium Acetate (CH₃COONa) (2.0 eq)
-
Ethanol or Methanol as solvent
-
Hydrogen (H₂) gas
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Reductive Dechlorination:
-
In a hydrogenation vessel, combine Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (1.0 eq), 10% Pd/C, and sodium acetate (2.0 eq) in ethanol.[9]
-
Seal the vessel, purge with an inert gas (N₂ or Ar), and then introduce hydrogen gas (typically via a balloon or at a set pressure on a Parr shaker).
-
Stir the reaction vigorously at room temperature for 8-16 hours, or until hydrogen uptake ceases.[9]
-
Causality: Palladium on carbon is a standard and highly effective catalyst for the hydrogenolysis of aryl chlorides. Hydrogen gas acts as the reductant. Sodium acetate is added as a base to neutralize the HCl formed during the reaction, which could otherwise poison the catalyst or promote side reactions.
-
-
Work-up and Hydrolysis:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the resulting solid, add water and then acidify the aqueous solution to pH 2-3 with hydrochloric acid. This step hydrolyzes the intermediate ester (Methyl 4-(trifluoromethyl)nicotinate) to the desired carboxylic acid.[9]
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Trifluoromethyl)nicotinic acid as a solid.[9]
-
Conclusion
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate stands out as a strategically designed and highly versatile chemical intermediate. Its trifluoromethyl group offers a reliable method for enhancing the physicochemical and biological properties of target molecules, while its two chlorine atoms provide orthogonal points for synthetic elaboration via nucleophilic substitution. The methodologies outlined in this guide demonstrate its robust synthesis and its proven utility as a precursor in multi-step synthetic campaigns. For researchers and professionals in the pharmaceutical and agrochemical industries, this compound represents a valuable and enabling tool for accelerating the discovery and development of novel chemical entities.
References
-
Title: 2,6 Dichloro 4 (Trifluoromethyl)Nicotinic Acid Source: Cenmed URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (J-Stage) URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central (PMC) URL: [Link]
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Title: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid Source: Oakwood Chemical URL: [Link]
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Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]
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Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
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